4,4'-Dimethoxytrityl chloride

Catalog No.
S704906
CAS No.
40615-36-9
M.F
C21H19ClO2
M. Wt
338.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxytrityl chloride

CAS Number

40615-36-9

Product Name

4,4'-Dimethoxytrityl chloride

IUPAC Name

1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene

Molecular Formula

C21H19ClO2

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3

InChI Key

JBWYRBLDOOOJEU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl

Synonyms

1,1’-(Chlorophenylmethylene)bis[4-methoxybenzene; 4,4’-Dimethoxytriphenylmethyl Chloride; Bis(4-methoxyphenyl)phenylmethyl Chloride; Chlorobis(4-methoxyphenyl)phenylmethane; NSC 89782; DMT-Cl; DMTCl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl

The exact mass of the compound 4,4'-Dimethoxytrityl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dimethoxytrityl chloride (DMT-Cl, CAS 40615-36-9) is a sterically bulky protecting group reagent primarily utilized for the transient protection of primary hydroxyl and amino groups. In commercial procurement, DMT-Cl is evaluated based on its high selectivity for primary over secondary alcohols and its highly tuned acid lability. Unlike generic alkylating agents, DMT-Cl introduces a protecting group that is stable under basic and nucleophilic conditions but can be rapidly cleaved under mild acidic conditions (e.g., 3% trichloroacetic acid). This precise thermodynamic profile, combined with the colorimetric properties of its cleaved cation, makes DMT-Cl a foundational reagent for automated solid-phase oligonucleotide synthesis and complex carbohydrate manufacturing [1].

Substituting DMT-Cl with closely related analogs like unsubstituted trityl chloride (Tr-Cl) or monomethoxytrityl chloride (MMT-Cl) introduces severe process bottlenecks and yield losses in multi-step syntheses. The deprotection of a standard trityl ether requires harsh acidic conditions or prolonged reaction times, which directly causes depurination (cleavage of purine bases) in sensitive oligonucleotide chains, destroying the product. Conversely, using the highly labile trimethoxytrityl (TMT) group leads to premature deprotection during synthesis cycles, resulting in truncated sequences. DMT-Cl provides a specific kinetic balance—offering deprotection rates up to 1,000 times faster than Tr-Cl while maintaining stability during coupling and oxidation steps. For industrial buyers, procuring high-purity DMT-Cl is critical for maintaining high step-wise yields (>99%) and avoiding batch failures[1].

Acid-Catalyzed Deprotection Kinetics for Cycle Time Reduction

The primary driver for selecting DMT-Cl over other trityl derivatives is its optimized deprotection speed. Under standard acidic detritylation conditions (e.g., 3% dichloroacetic acid in dichloromethane), the DMT group is cleaved approximately 100 to 1,000 times faster than the unsubstituted trityl (Tr) group, and significantly faster than the monomethoxytrityl (MMT) group [1]. This exponential increase in cleavage rate is driven by the resonance stabilization provided by the two electron-donating methoxy groups on the resulting carbocation.

Evidence DimensionRelative rate of acidic cleavage
Target Compound DataDMT-Cl (~100-1000 relative cleavage rate)
Comparator Or BaselineTr-Cl (Baseline rate 1) and MMT-Cl (~10-70 relative rate)
Quantified Difference10x to 100x faster than MMT, and up to 1000x faster than Tr
ConditionsMild acidic conditions (e.g., 3% DCA or TCA in DCM)

Rapid deprotection (1-2 minutes) prevents prolonged acid exposure, virtually eliminating the risk of depurination and drastically reducing overall cycle times in automated synthesizers.

Colorimetric Monitoring for Real-Time Yield Quantification

DMT-Cl provides a distinct analytical advantage over Tr-Cl and MMT-Cl due to the optical properties of the 4,4'-dimethoxytrityl cation released during deprotection. The DMT cation absorbs strongly in the visible spectrum at 498 nm with a high extinction coefficient (ε ≈ 71,700 M⁻¹cm⁻¹) [1]. In contrast, the unsubstituted trityl cation absorbs at 431 nm with lower sensitivity, and MMT absorbs at 478 nm. This intense orange color allows automated synthesizers to perform highly accurate, real-time spectrophotometric quantification of the step-wise coupling efficiency.

Evidence DimensionMolar extinction coefficient of the released cation
Target Compound DataDMT cation (ε ≈ 71,700 M⁻¹cm⁻¹ at 498 nm)
Comparator Or BaselineTrityl cation (Absorbs at 431 nm, lower sensitivity)
Quantified DifferenceShift to the visible spectrum (498 nm) with significant signal amplification compared to Tr-Cl
ConditionsAcidic cleavage solution (e.g., perchloric acid or TCA)

Enables automated, non-destructive monitoring of synthesis yields, allowing operators to immediately halt failed batches and save expensive downstream reagents.

Regioselective Protection of Primary Hydroxyls

In the synthesis of nucleoside phosphoramidites and complex carbohydrates, distinguishing between primary and secondary hydroxyl groups is a major challenge. DMT-Cl leverages its significant steric bulk to react almost exclusively with less hindered primary alcohols (such as the 5'-OH of nucleosides) while leaving secondary alcohols (such as the 3'-OH) unreacted [1]. While Tr-Cl offers similar steric bulk, DMT-Cl is prioritized in procurement because the resulting ether can be removed under much milder conditions, preserving sensitive glycosidic linkages that would be destroyed by the harsh acids required to remove a standard trityl group.

Evidence DimensionRegioselectivity and subsequent deprotection safety
Target Compound DataDMT-Cl (High primary OH selectivity + mild deprotection)
Comparator Or BaselineTr-Cl (High primary OH selectivity + harsh deprotection requiring strong acids)
Quantified DifferenceDMT-Cl prevents downstream degradation of the target molecule during the deprotection phase
ConditionsPyridine solvent, room temperature coupling followed by mild acidic cleavage

Eliminates the need for complex, multi-step orthogonal protection schemes, directly lowering the cost and complexity of raw material manufacturing.

Automated Solid-Phase Oligonucleotide Synthesis

DMT-Cl is the universal standard for protecting the 5'-hydroxyl group of nucleoside phosphoramidites. Its precise balance of stability during the tetrazole-catalyzed coupling and iodine oxidation steps, combined with its rapid cleavage in 3% trichloroacetic acid, makes it the standard choice for high-throughput commercial DNA and RNA synthesis [1].

Manufacture of Nucleoside Building Blocks

In the commercial production of phosphoramidite monomers, DMT-Cl is used to regioselectively protect the 5'-OH group. This allows the subsequent selective phosphitylation of the 3'-OH group. Its use is prioritized over Tr-Cl because the final deprotection on the synthesizer requires the milder conditions that only DMT can afford[2].

Surface Functionalization Quantification on Microarrays

Because the DMT cation has a massive extinction coefficient at 498 nm, DMT-Cl is frequently used as a universal reagent to quantify the exact loading density of accessible amino or hydroxyl groups on solid supports, glass slides, and biochips. The support is reacted with DMT-Cl, washed, and then treated with acid to release the colored cation for precise spectrophotometric measurement [3].

XLogP3

5.4

Appearance

Red powder

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40615-36-9

Wikipedia

4,4'-Dimethoxytrityl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types